(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran
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Overview
Description
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents. Another method involves the use of organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis. This process typically employs chiral catalysts and high-pressure hydrogenation techniques to ensure high yield and enantiomeric purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated tetrahydropyran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include ketones, aldehydes, fully saturated tetrahydropyran derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and interact with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: The enantiomer of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, with similar chemical properties but different biological activity.
(3S,4S)-3-Amino-4-hydroxy-piperidine: A structurally similar compound with a piperidine ring instead of a tetrahydropyran ring.
(3S,4S)-3-Amino-4-hydroxy-cyclohexane: Another similar compound with a cyclohexane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its chiral nature also makes it an important compound in the study of stereochemistry and enantioselective synthesis .
Properties
IUPAC Name |
(3S,4S)-3-aminooxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240390-32-2, 1309081-45-5 |
Source
|
Record name | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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